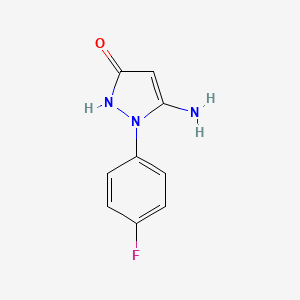

5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the fluorophenyl group onto the pyrazole scaffold. Researchers have explored various synthetic routes, such as condensation reactions, cyclizations, and functional group transformations. Detailed synthetic protocols can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol is depicted by the following SMILES notation: Cc1ccc(cc1)C(=O)c2cnn(c2N)-c3ccc(F)cc3. The compound exhibits planarity due to the conjugated system within the pyrazole ring. The fluorophenyl group contributes to its overall stability and reactivity .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Its reactivity is influenced by the amino and hydroxyl groups, making it a versatile building block for the synthesis of more complex molecules. Researchers have investigated its reactivity in the context of drug discovery and material science .

Scientific Research Applications

Template Synthesis

5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol has been employed as a versatile template for synthesizing compounds such as pyrazolo-oxazines, pyrazolo-benzooxazines, pyrazolo-oxazoles, and their analogues. These compounds have been evaluated as potential COX-2 inhibitors. The use of this compound as a template aids in the synthesis of diaryl-pyrazolo-benzooxazepine analogues and arylsulfonamides, which are synthesized on a large scale for various applications (Patel et al., 2004).

Synthesis of Novel Schiff Bases

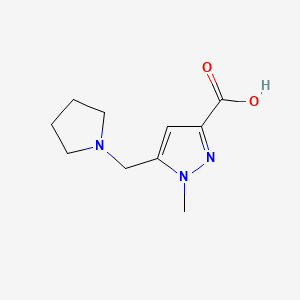

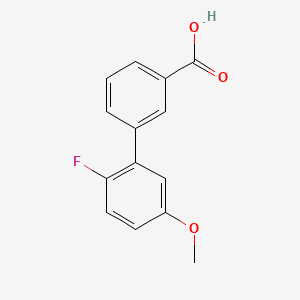

2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, is treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases. These compounds have exhibited significant antimicrobial activity, with some derivatives showing exceptional activity compared to others (Puthran et al., 2019).

Antimicrobial and Antitumor Activity

The compound has been incorporated into the synthesis of derivatives that exhibit antimicrobial activities. For instance, pyrazoline derivatives and cyanopyridine derivatives of the compound have been screened for their antimicrobial activities, highlighting their therapeutic potential (Dangar et al., 2014).

Fluorinated Nucleosides Synthesis

This compound has been used as a starting material for the synthesis of fluorinated pyrazolo-pyridine and pyrazolo-pyrimidine nucleosides. These compounds can mimic the transition state involved in adenosine deaminase activity, offering insights into potential therapeutic applications (Iaroshenko et al., 2009).

Characterization of Research Chemicals

The compound has been instrumental in characterizing research chemicals like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide. Such research contributes to understanding the chemical structure and pharmacological potential of novel substances (McLaughlin et al., 2016).

Synthesis of Pyrazole Derivatives

Facile synthetic approaches have been developed for new series of pyrazole-4-carbonitrile derivatives using this compound. The reactivity of the compound towards various reactants has been explored, leading to the synthesis of novel substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, is a member of the MAP kinase family, which are involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development .

Mode of Action

It is known that mapks operate within signaling cascades, where they act as integration points for multiple biochemical signals .

Biochemical Pathways

Mapk14 is involved in various signaling pathways, including the mapk signaling pathway, which plays a crucial role in numerous cellular processes .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

Given its target, it can be inferred that the compound may have an impact on cellular processes regulated by mapk14 .

Action Environment

These factors can include pH, temperature, and the presence of other molecules, and can significantly affect how a compound behaves in a biological system .

Safety and Hazards

properties

IUPAC Name |

3-amino-2-(4-fluorophenyl)-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-6-1-3-7(4-2-6)13-8(11)5-9(14)12-13/h1-5H,11H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSFBYCHYMVLQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC(=O)N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693315 |

Source

|

| Record name | 5-Amino-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1247169-18-1 |

Source

|

| Record name | 5-Amino-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)

![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)

![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)

![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)

![2-[2-(Cbz-amino)phenyl]-1,3-dioxolane](/img/structure/B578146.png)